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molecular formula C11H14IN B8274406 1,2-Dimethyl-3,4-dihydroisoquinolinium Iodide

1,2-Dimethyl-3,4-dihydroisoquinolinium Iodide

Cat. No. B8274406
M. Wt: 287.14 g/mol
InChI Key: XPWKUZBUEYAALG-UHFFFAOYSA-M
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Patent
US06492378B1

Procedure details

1-Methyl-3,4-dihydroisoquinoline (780 mg) was dissolved in acetone (7 ml) and iodomethane (0.38 ml) added. The solution was allowed to stand overnight at room temperature. The product was obtained as pale yellow crystals (1.4 g).
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][N:3]=1.[I:12][CH3:13]>CC(C)=O>[I-:12].[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][N+:3]=1[CH3:13] |f:3.4|

Inputs

Step One
Name
Quantity
780 mg
Type
reactant
Smiles
CC1=NCCC2=CC=CC=C12
Name
Quantity
7 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.38 mL
Type
reactant
Smiles
IC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[I-].CC1=[N+](CCC2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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